REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:40]=[C:41]([F:43])[CH:42]=1)[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2[NH:15][C:16](=[O:39])[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][C:18]=1[N:26]([CH:33]1[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1)[C:27](=[O:32])[C:28]([F:31])([F:30])[F:29].C1CCCCC=1>[Pd].O1CCOCC1>[F:43][C:41]1[CH:40]=[C:4]([CH:3]=[C:2]([F:1])[CH:42]=1)[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2[NH:15][C:16](=[O:39])[C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][C:18]=1[N:26]([CH:33]1[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1)[C:27](=[O:32])[C:28]([F:31])([F:29])[F:30]
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Name
|
|
Quantity
|
3.86 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(CC=2C=C3C(=NNC3=CC2)NC(C2=C(C=C(C=C2)[N+](=O)[O-])N(C(C(F)(F)F)=O)C2CCOCC2)=O)C=C(C1)F
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
C1=CCCCC1
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Name
|
|
Quantity
|
0.42 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 4 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered over a celite pad
|
Type
|
WASH
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Details
|
washing thoroughly with THF and MeOH
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Type
|
CUSTOM
|
Details
|
After evaporation of the organic phase, purification of the crude by chromatography over silica gel (DCM/EtOH 9/1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CC=2C=C3C(=NNC3=CC2)NC(C2=C(C=C(C=C2)N)N(C(C(F)(F)F)=O)C2CCOCC2)=O)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |